molecular formula C10H9NO2 B12500540 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Cat. No.: B12500540
M. Wt: 175.18 g/mol
InChI Key: LBBHMAIGNHBFAL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring and a nitrile group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with epichlorohydrin to form a dioxepine intermediate, which is then subjected to further reactions to introduce the nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and nitrile formation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxepine derivatives that may lack the nitrile functionality .

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBHMAIGNHBFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C#N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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